molecular formula C11H10BrNO4 B12575306 4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one CAS No. 299160-79-5

4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one

Cat. No.: B12575306
CAS No.: 299160-79-5
M. Wt: 300.10 g/mol
InChI Key: WIQRQQVZJAYBQR-UHFFFAOYSA-N
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Description

4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one is an organic compound with a complex structure that includes a bromine atom, a hydroxyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the nitrophenyl group through a nitration reaction. The hydroxyl group is then added via a hydrolysis reaction. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-Bromo-3-[oxo(4-nitrophenyl)methyl]but-3-en-2-one.

    Reduction: Formation of 4-Bromo-3-[hydroxy(4-aminophenyl)methyl]but-3-en-2-one.

    Substitution: Formation of compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. For example, the nitrophenyl group may interact with cellular proteins, leading to changes in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-[hydroxy(4-aminophenyl)methyl]but-3-en-2-one
  • 4-Bromo-3-[oxo(4-nitrophenyl)methyl]but-3-en-2-one
  • 4-Bromo-3-[hydroxy(4-methylphenyl)methyl]but-3-en-2-one

Uniqueness

4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one is unique due to the presence of both a bromine atom and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

299160-79-5

Molecular Formula

C11H10BrNO4

Molecular Weight

300.10 g/mol

IUPAC Name

4-bromo-3-[hydroxy-(4-nitrophenyl)methyl]but-3-en-2-one

InChI

InChI=1S/C11H10BrNO4/c1-7(14)10(6-12)11(15)8-2-4-9(5-3-8)13(16)17/h2-6,11,15H,1H3

InChI Key

WIQRQQVZJAYBQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CBr)C(C1=CC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

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